

# physicochemical properties of 4-n-pentylcyclohexanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Pentylcyclohexanol**

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An In-depth Technical Guide to the Physicochemical Properties of 4-n-Pentylcyclohexanol

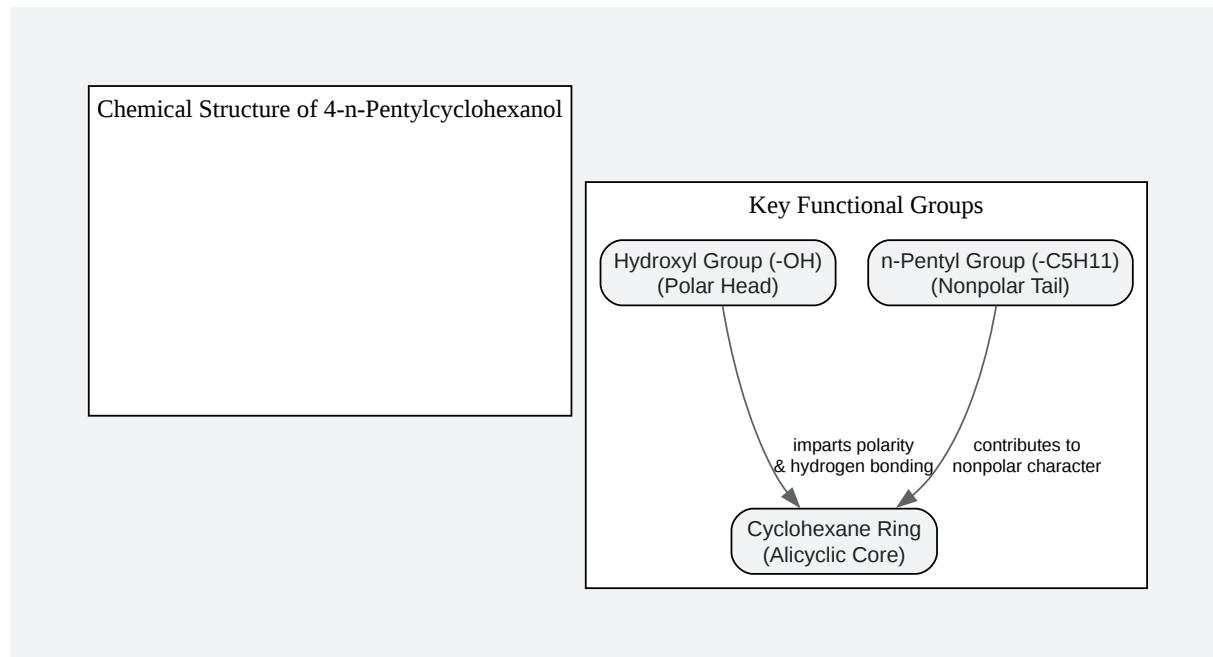
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This document provides a comprehensive technical overview of the core physicochemical properties of 4-n-pentylcyclohexanol. Eschewing a rigid template, this guide is structured to deliver an intuitive and in-depth exploration of the subject, grounded in established scientific principles and experimental validation.

## Molecular Overview and Significance

4-n-Pentylcyclohexanol is an organic compound with the molecular formula  $C_{11}H_{22}O$ .<sup>[1][2]</sup> Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a straight-chain (normal) pentyl group. The positioning of these two groups relative to each other on the cyclohexane ring gives rise to two geometric isomers: cis and trans. These isomers, while chemically similar, exhibit distinct physical properties due to their different three-dimensional arrangements.

The amphiphilic nature of this molecule—a polar hydroxyl head and a nonpolar aliphatic tail—makes it a compound of interest in materials science. It is a key intermediate in the synthesis of high-grade liquid crystal materials, where its structural properties can significantly influence the temperature range, brightness, and response time of the final product.<sup>[3]</sup>



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Figure 1: Key structural features of 4-n-pentylcyclohexanol.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-n-pentylcyclohexanol. It is important to note that many publicly available databases provide predicted data, and values can differ between the cis and trans isomers. The data presented here is primarily for the trans isomer unless otherwise specified.

Property	Value	Notes & Conditions	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O	-	[1][2][4]
Molecular Weight	170.29 g/mol	-	[1][4]
Appearance	Colorless to almost colorless clear liquid	For the trans isomer	[4]
Boiling Point	~233.5 °C	Predicted at 760 mmHg	[2][4]
Density	~0.893 g/cm <sup>3</sup>	Predicted	[2][4]
pKa	~15.34	Predicted	[2][4]
Refractive Index	1.4630 - 1.4680	-	[2][4]
Solubility	Poor in water	Expected due to long alkyl chain	[5][6]
Soluble in nonpolar organic solvents	e.g., Hexane, Toluene	[6]	

Table 1: Summary of key physicochemical properties.

## Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental to the application and quality control of any chemical compound. The following protocols are designed as self-validating systems, providing reliable and reproducible data.

### Determination of Boiling Point via Ebulliometry

**Expertise & Experience:** The boiling point is a critical indicator of purity. For a substance like 4-n-pentylcyclohexanol, which has a relatively high boiling point, distillation under reduced pressure is often employed to prevent thermal decomposition. However, for a definitive value at atmospheric pressure, a precision ebulliometer is the authoritative choice.

Protocol:

- Apparatus Calibration: Calibrate the ebulliometer and its associated thermometer using a standard compound with a well-documented boiling point in a similar range (e.g., decanol). This step ensures the trustworthiness of the measurements.
- Sample Preparation: Introduce a pure sample of 4-n-pentylcyclohexanol into the ebulliometer along with a few anti-bumping granules to ensure smooth boiling.
- Equilibration: Heat the sample gently. The design of the ebulliometer ensures that the thermometer is bathed in a mixture of the boiling liquid and its vapor, representing a true equilibrium state.
- Measurement: Record the temperature at which it remains stable during continuous boiling. Simultaneously, record the ambient atmospheric pressure using a calibrated barometer.
- Data Normalization: If the measurement was not taken at exactly 760 mmHg, use the Clausius-Clapeyron relation or a standard pressure-temperature nomograph to correct the observed boiling point to standard pressure.

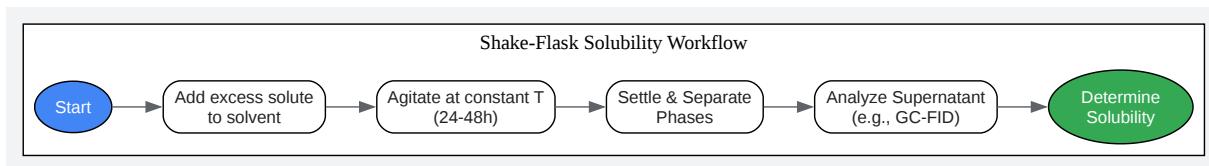
## Solubility Profile Assessment: The Shake-Flask Method

Causality: The "like dissolves like" principle governs solubility. 4-n-pentylcyclohexanol's long alkyl chain makes it largely nonpolar, predicting poor solubility in polar solvents like water and good solubility in nonpolar solvents.<sup>[6]</sup> This protocol quantifies that behavior.

### Protocol:

- Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, acetone, and hexane.
- System Preparation: In a series of sealed, temperature-controlled flasks (e.g., 25 °C), add a known volume of a single solvent to each.
- Equilibration: Add an excess of 4-n-pentylcyclohexanol to each flask. The excess is critical to ensure that a saturated solution is formed. Agitate the flasks at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: Allow the flasks to stand undisturbed at the controlled temperature until the undissolved solute has settled.
- Sample Analysis: Carefully extract an aliquot of the clear, supernatant liquid from each flask.
- Quantification: Dilute the aliquot appropriately and determine the concentration of 4-n-pentylcyclohexanol using a calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID). The use of an internal standard is recommended for highest accuracy.



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Figure 2: A generalized workflow for determining solubility via the shake-flask method.

## Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

### Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

- O-H Stretch: A strong, broad absorption band is expected in the  $3600\text{-}3200\text{ cm}^{-1}$  region, characteristic of the hydroxyl group's hydrogen bonding.
- C-H Stretch: Strong, sharp peaks will appear in the  $3000\text{-}2850\text{ cm}^{-1}$  region, corresponding to the C-H bonds of the cyclohexane and pentyl groups.

- C-O Stretch: A distinct peak in the 1260-1000 cm<sup>-1</sup> region will indicate the C-O single bond stretch.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the carbon-hydrogen framework. <sup>1</sup>H and <sup>13</sup>C NMR spectra are essential for confirming the structure and isomeric purity.

- <sup>1</sup>H NMR: The spectrum will show distinct signals for the protons on the pentyl chain, the cyclohexane ring, and the hydroxyl group. The chemical shift of the proton on the carbon bearing the -OH group (the carbinol proton) is particularly diagnostic for distinguishing between cis and trans isomers.
- <sup>13</sup>C NMR: The spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule (assuming no accidental equivalence). The chemical shift of the carbinol carbon is also sensitive to the stereochemistry. Public databases like PubChem often contain links to spectral data for verification.[\[1\]](#)[\[7\]](#)

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